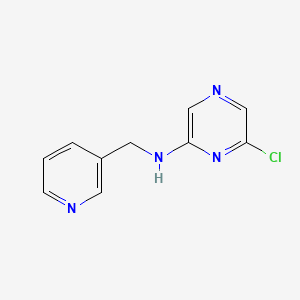

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine

概要

説明

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group attached to the pyrazine ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the pyrazine ring . It is primarily used in research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions:

Reaction Steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions:

Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Chemistry:

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology:

In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets . It is also employed in the development of potential therapeutic agents .

Medicine:

It is investigated for its activity against various biological targets, including enzymes and receptors .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . It is also utilized in the synthesis of specialty chemicals .

作用機序

The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine

- 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine

Comparison:

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is unique due to the position of the pyridin-3-ylmethyl group on the pyrazine ring . This structural feature can influence its reactivity and interaction with biological targets .

- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine and 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine have the pyridinylmethyl group attached at different positions, which can lead to variations in their chemical and biological properties .

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine differs in the position of the chloro group, which can affect its reactivity and potential applications .

生物活性

6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound features a chloro substituent and a pyridinylmethyl group attached to a pyrazine ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in drug development .

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-oxides, carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Amines, alcohols |

| Substitution | Amines, thiols | Substituted pyrazine derivatives |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in cell cycle regulation and DNA damage response .

Case Study: CHK1 Inhibition

In a study focusing on the structure-guided evolution of CHK1 inhibitors, derivatives of pyrazine were optimized for potency and selectivity. The results indicated that modifications to the pyrazine scaffold significantly affected the inhibitory activity against CHK1 compared to CHK2 .

Table 2: Inhibition Potency of Selected Pyrazine Derivatives

| Compound | IC₅₀ (CHK1) | IC₅₀ (CHK2) | Selectivity Ratio (CHK2/CHK1) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Other Derivative A | 10 nM | 30 nM | 3 |

| Other Derivative B | 5 nM | 50 nM | 10 |

Applications in Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology. The ability to modulate kinase activity suggests that it could be developed into an anticancer agent. Research indicates that pyrazine derivatives exhibit significant cytotoxic effects on various cancer cell lines .

Cytotoxicity Studies

Recent studies have shown that compounds similar to this compound display promising cytotoxicity against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC₅₀ values in the low micromolar range .

特性

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQTMUXKDCUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。